

Cephaloridine Hydrate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Cephaloridine hydrate

Cat. No.: B1423686

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Introduction

Cephaloridine is a first-generation, semi-synthetic cephalosporin antibiotic derived from Cephalosporin C. As a beta-lactam antibiotic, its mechanism of action is analogous to that of penicillin, involving the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of **Cephaloridine Hydrate**, focusing on its chemical properties, mechanism of action, pharmacokinetics, and significant toxicological considerations. Particular emphasis is placed on experimental protocols for its study and a detailed examination of its associated nephrotoxicity.

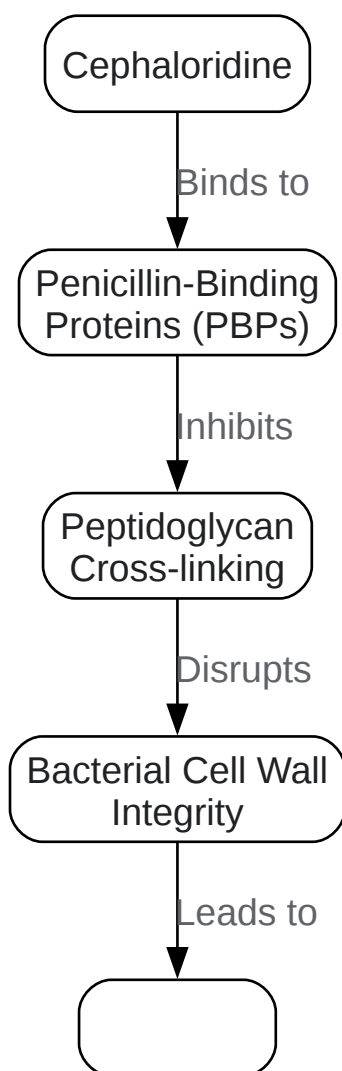
Chemical and Physical Properties

Cephaloridine is unique among cephalosporins as it exists as a zwitterion. The hydrate form enhances its water solubility and stability.

Property	Value	Reference
CAS Number (Hydrate)	102039-86-1	
CAS Number (Anhydrous)	50-59-9	
Molecular Formula (Anhydrous)	$C_{19}H_{17}N_3O_4S_2$	
Molecular Formula (Monohydrate)	$C_{19}H_{19}N_3O_5S_2$	
Molecular Weight (Anhydrous)	415.49 g/mol	
Molecular Weight (Hydrate)	433.50 g/mol	

Mechanism of Action: Antibacterial Activity

Cephaloridine exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These enzymes are crucial for the terminal stages of peptidoglycan synthesis, which provides structural integrity to the cell wall. By binding to and inactivating PBPs, cephaloridine disrupts the cross-linkage of peptidoglycan chains. This interference leads to a weakening of the bacterial cell wall, ultimately resulting in cell lysis and death.



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Diagram 1: Antibacterial Mechanism of Action of Cephaloridine.

Antibacterial Spectrum

Cephaloridine demonstrates broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.

Organism	MIC Range (µg/mL)	Reference
Staphylococcus aureus (penicillin-sensitive)	0.05 - 1	[1]
Staphylococcus aureus (penicillin-resistant)	0.05 - 1	[1]
Streptococcus pyogenes	0.05 - 1	[1]
Streptococcus pneumoniae	0.05 - 1	[1]
Corynebacterium diphtheriae	0.05 - 1	[1]
Clostridium septicum	0.05 - 1	[1]

Pharmacokinetics

Cephaloridine is poorly absorbed from the gastrointestinal tract and is therefore administered parenterally.

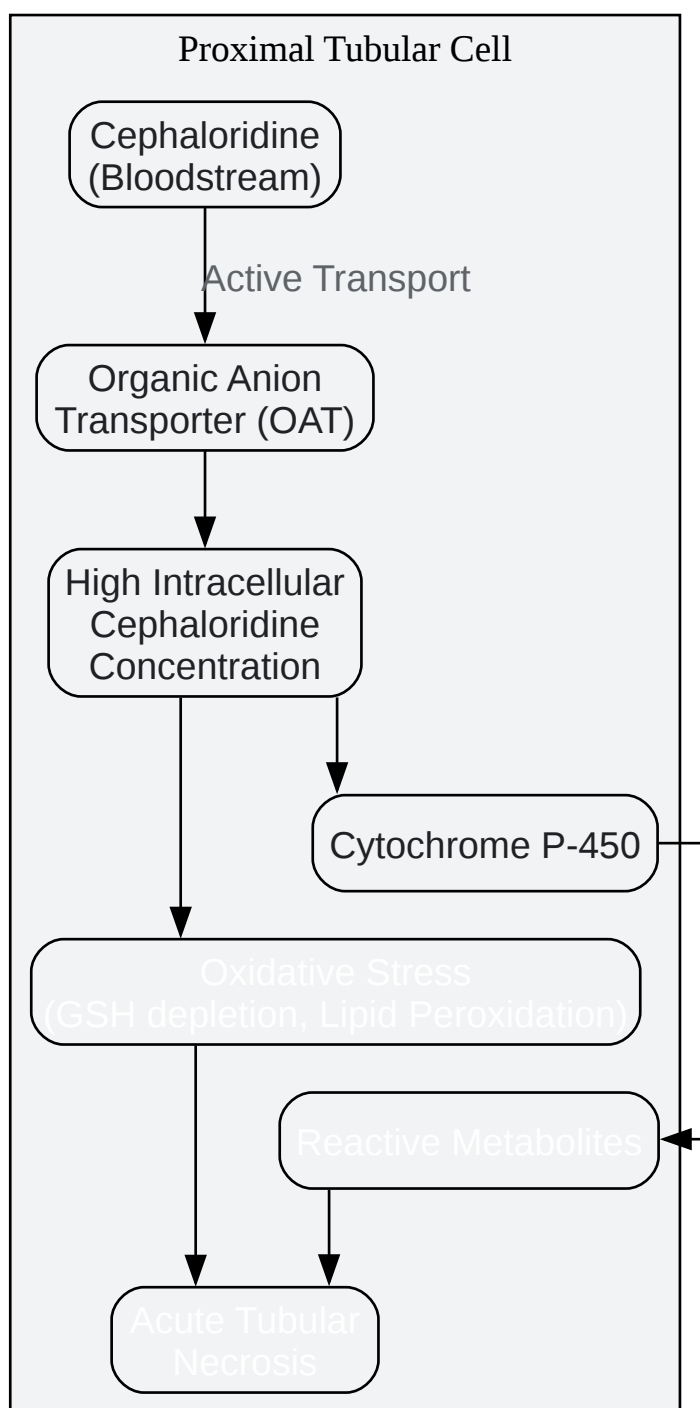
Parameter	Value	Reference
Protein Binding	~31%	[2]
Serum Half-life	1.1 - 1.5 hours	[3]
Volume of Distribution	16 Liters	[3]
Excretion	Primarily excreted unchanged in the urine.	[3]
Renal Clearance	125 - 194 ml/min	[3][4]
Plasma Clearance	167 ml/min/1.73m ²	[3]

Toxicology: Nephrotoxicity

A significant dose-dependent adverse effect of cephaloridine is nephrotoxicity, specifically acute proximal tubular necrosis.

Mechanism of Nephrotoxicity

The nephrotoxicity of cephaloridine is linked to its active transport into the proximal tubular cells of the kidney via the organic anion transport (OAT) system. Due to its zwitterionic nature, its efflux across the luminal membrane is restricted, leading to high intracellular accumulation. This accumulation is a critical factor in the development of renal damage. The subsequent toxicity is mediated through oxidative stress, characterized by the depletion of reduced glutathione, an increase in oxidized glutathione, and the induction of lipid peroxidation in the renal cortical tissue. There is also evidence suggesting that reactive metabolites may be formed by cytochrome P-450 enzymes, contributing to the cellular damage.



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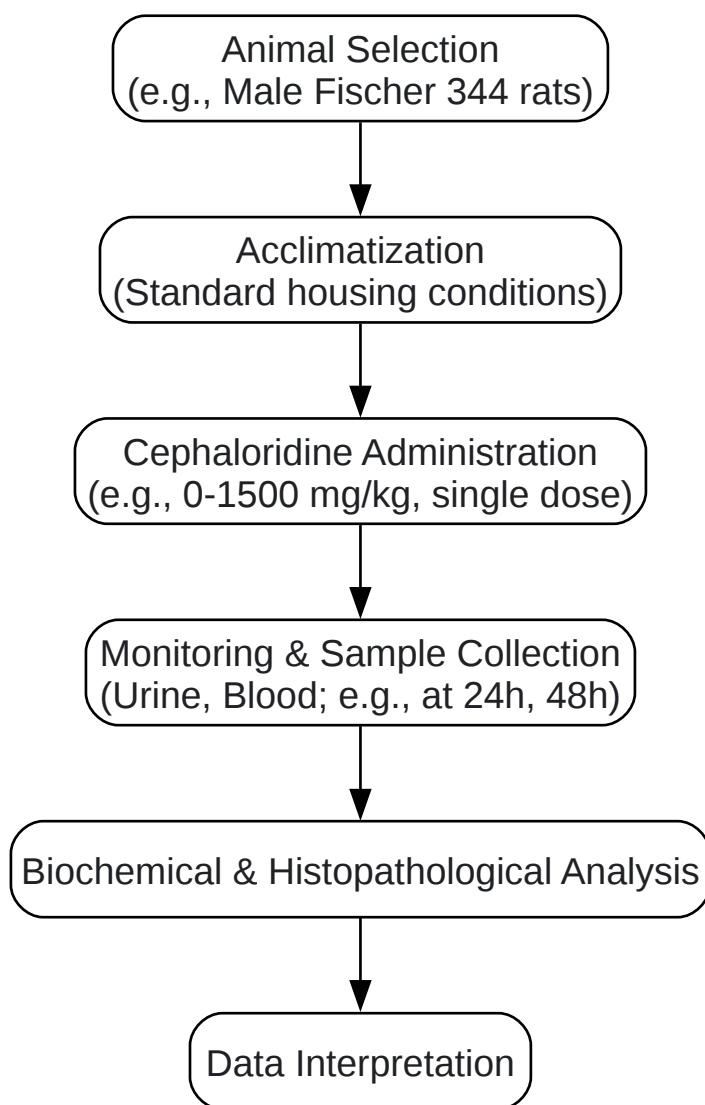
Diagram 2: Signaling Pathway of Cephaloridine-Induced Nephrotoxicity.

Experimental Protocols

Induction of Nephrotoxicity in a Rat Model

This protocol outlines a general procedure for studying cephaloridine-induced nephrotoxicity in rats.

Workflow:



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Diagram 3: Experimental Workflow for Nephrotoxicity Study.

Methodology:

- Animal Model: Male Fischer 344 rats are commonly used.

- **Dosage:** Cephaloridine is administered at varying doses (e.g., 150, 300, and 600 mg/kg) via intravenous or intramuscular injection to establish a dose-response relationship. A control group receives a vehicle-only injection.
- **Sample Collection:** Urine and blood samples are collected at specified time points (e.g., 24 and 48 hours) post-administration.
- **Biochemical Analysis:** Blood urea nitrogen (BUN) and serum creatinine levels are measured to assess renal function. Urine samples can be analyzed for markers of kidney injury, such as kidney injury molecule 1 (Kim-1).
- **Histopathology:** At the end of the study period, animals are euthanized, and the kidneys are harvested. The tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination to identify and grade tubular necrosis.
- **Transcriptomic Analysis:** For a more in-depth mechanistic understanding, microarray analysis of the renal cortex can be performed to identify differentially expressed genes related to oxidative stress, detoxification, and cell proliferation.[5][6]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Methodology:

- **Preparation of Cephaloridine Stock Solution:** A stock solution of cephaloridine is prepared in a suitable solvent and sterilized by filtration.
- **Serial Dilutions:** A two-fold serial dilution of the cephaloridine stock solution is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
- **Inoculum Preparation:** A standardized bacterial suspension (e.g., equivalent to a 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

- **Inoculation:** Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **MIC Determination:** The MIC is the lowest concentration of cephaloridine at which there is no visible growth (turbidity) of the microorganism.

Quantification of Cephaloridine in Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of cephaloridine in plasma samples.

Methodology:

- **Sample Preparation:**
 - To a plasma sample, add an internal standard (e.g., another cephalosporin not present in the sample).
 - Precipitate plasma proteins by adding a precipitating agent (e.g., perchloric acid or acetonitrile).
 - Centrifuge the sample to pellet the precipitated proteins.
 - Collect the supernatant for analysis.
- **Chromatographic Conditions:**
 - **Column:** A reversed-phase column (e.g., C18) is typically used.
 - **Mobile Phase:** An isocratic or gradient mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile/methanol).
 - **Detection:** UV detection at a wavelength appropriate for cephaloridine (e.g., 260 nm).
- **Quantification:**

- A calibration curve is generated using standard solutions of cephaloridine of known concentrations.
- The concentration of cephaloridine in the plasma sample is determined by comparing its peak area (relative to the internal standard) to the calibration curve.

Conclusion

Cephaloridine hydrate remains a significant compound for research, particularly in the study of antibiotic-induced nephrotoxicity. Its well-characterized mechanisms of both antibacterial action and renal injury provide a valuable model for drug development and toxicological studies. The experimental protocols detailed in this guide offer standardized approaches for the continued investigation of this and other similar compounds. A thorough understanding of its chemical properties, pharmacokinetic profile, and toxicological pathways is essential for professionals in the fields of pharmacology and drug development.

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